molecular formula C10H15NO B12082974 2-Ethoxy-4-ethylaniline

2-Ethoxy-4-ethylaniline

Cat. No.: B12082974
M. Wt: 165.23 g/mol
InChI Key: ORBJVPIUUGBWPD-UHFFFAOYSA-N
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Description

2-Ethoxy-4-ethylaniline is a substituted aniline derivative serving as a versatile intermediate in organic synthesis and chemical research. This compound features both ethoxy and ethyl functional groups on the aromatic ring, making it a valuable precursor for developing more complex molecules. Its primary research applications include its use as a key building block in pharmaceutical research for the synthesis of potential active compounds, and in materials science for the creation of dyes, pigments, and advanced polymers. Researchers value this aniline derivative for its potential to modulate the electronic properties and steric profile of target structures, which can be critical in drug discovery and materials development. As a di-substituted aniline, its mechanism of action in subsequent reactions typically involves electrophilic substitution on the aromatic ring or functionalization of the primary amine group, allowing for the creation of amides, imines, and other nitrogen-containing functionalities. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use and is strictly prohibited for personal consumption. Please consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE). For specific CAS number, purity, pricing, and additional technical data, please contact our scientific support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-ethoxy-4-ethylaniline

InChI

InChI=1S/C10H15NO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h5-7H,3-4,11H2,1-2H3

InChI Key

ORBJVPIUUGBWPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N)OCC

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxy 4 Ethylaniline and Its Precursors/analogs

Synthesis of Key Intermediates and Related Functionalized Anilines

Preparation of Ethyl-substituted Aniline (B41778) Analogs (e.g., 2-ethylaniline (B167055), 3-ethylaniline, 4-ethylaniline)

The synthesis of ethyl-substituted aniline analogs, which are crucial precursors for various chemical products, can be achieved through several established methods. These methods primarily involve the alkylation of aniline or the reduction of corresponding nitro compounds.

2-Ethylaniline can be synthesized through the alkylation of aniline with ethylene (B1197577) or ethyl chloride in the presence of a catalyst like aluminum chloride or ferric chloride. ontosight.ai Another common approach is the reduction of o-nitroethylbenzene. chembk.com This reduction can be carried out using iron powder in the presence of an acid or with sodium sulfide (B99878) at elevated temperatures. chembk.com A more recent development involves a continuous-flow process for the synthesis of 2-ethylphenylhydrazine hydrochloride from 2-ethylaniline, which proceeds via diazotization and subsequent reduction. acs.org This method offers high efficiency and yield. acs.org Additionally, enzymatic polymerization of 2-ethylaniline using horseradish peroxidase has been reported to produce water-soluble and conducting poly(2-ethylaniline). sid.ir

3-Ethylaniline is typically synthesized via the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation of aniline with ethyl bromide using a catalyst such as aluminum chloride under anhydrous conditions. An alternative route involves the nitration of benzene (B151609) to nitrobenzene (B124822), followed by Friedel-Crafts alkylation with ethyl chloride to yield m-ethyl-nitrobenzene, which is then reduced to 3-ethylaniline. quora.com Another synthetic pathway starts with the Friedel-Crafts acylation of benzene with acetyl chloride to form acetophenone (B1666503). Nitration of acetophenone gives 3-nitroacetophenone, and subsequent catalytic reduction of both the nitro and keto groups yields 3-ethylaniline. quora.com

4-Ethylaniline synthesis often involves the alkylation of aniline with ethyl chloride or ethyl bromide, followed by reduction and purification steps. ontosight.ai A specific laboratory preparation involves the acetylation of p-ethylaniline, recrystallization of the resulting acetyl derivative, and subsequent hydrolysis with sulfuric acid. chemicalbook.com The amine is then liberated by adding a strong base like potassium hydroxide (B78521). chemicalbook.com

Table 1: Synthetic Methods for Ethyl-substituted Aniline Analogs

Compound Starting Material(s) Reagents/Catalysts Key Reaction Type(s) Reference(s)
2-Ethylaniline Aniline, Ethylene/Ethyl Chloride Aluminum chloride or Ferric chloride Alkylation ontosight.ai
o-Nitroethylbenzene Iron powder, Acid or Sodium sulfide Reduction chembk.com
2-Ethylaniline Sodium nitrite (B80452), Sodium sulfite Diazotization, Reduction acs.org
2-Ethylaniline Horseradish peroxidase, Hydrogen peroxide Enzymatic Polymerization sid.ir
3-Ethylaniline Aniline, Ethyl bromide Aluminum chloride Friedel-Crafts Alkylation
Benzene Nitric acid/Sulfuric acid, Ethyl chloride/AlCl₃, Reducing agent Nitration, Friedel-Crafts Alkylation, Reduction quora.com
Benzene, Acetyl chloride AlCl₃, Nitric acid/Sulfuric acid, Pd/C Friedel-Crafts Acylation, Nitration, Catalytic Reduction quora.com
4-Ethylaniline Aniline, Ethyl chloride/Ethyl bromide Catalyst, Reducing agent Alkylation, Reduction ontosight.ai
p-Ethylaniline Acetic anhydride, Sulfuric acid, Potassium hydroxide Acetylation, Hydrolysis chemicalbook.com

Synthesis of Ethoxy-substituted Aniline Analogs (e.g., 4-ethoxyaniline)

The synthesis of ethoxy-substituted aniline analogs, particularly 4-ethoxyaniline (p-phenetidine), is significant due to their application as intermediates in the production of pharmaceuticals and dyes. wikipedia.org

A common method for the synthesis of 4-ethoxyaniline involves the reaction of p-nitrophenol with an ethylating agent, followed by the reduction of the nitro group. Another approach is the reaction of 4-aminophenol (B1666318) with an ethylating agent. It can also be prepared from aniline through a series of reactions. For instance, aniline can be diazotized and then coupled with o-hydroxyphenethyl ether, followed by reduction with sodium hydrosulfite to yield 4-hydroxy-5-ethoxyaniline. google.com This particular method is noted for not requiring the purification of intermediates, which simplifies the process. google.com

The Gould-Jacobs reaction provides a pathway to quinoline (B57606) derivatives using anilines as starting materials. wikipedia.org This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by cyclization. wikipedia.org While not a direct synthesis of a simple ethoxyaniline, it demonstrates the utility of aniline derivatives in building more complex heterocyclic structures.

Furthermore, 4-ethoxyaniline can be used to synthesize Schiff bases. For example, it reacts with 2-pyridinecarboxaldehyde (B72084) in ethanol (B145695) to form a Schiff base, with the highest yield achieved through refluxing. ajol.inforesearchgate.net

Table 2: Synthetic Methods for Ethoxy-substituted Aniline Analogs

Compound Starting Material(s) Reagents/Catalysts Key Reaction Type(s) Reference(s)
4-Hydroxy-5-ethoxyaniline Aniline, o-Hydroxyphenethyl ether Sodium nitrite, Sodium hydrosulfite Diazotization, Coupling, Reduction google.com
4-Ethoxyaniline Schiff base 4-Ethoxyaniline, 2-Pyridinecarboxaldehyde Ethanol Condensation ajol.inforesearchgate.net

Reaction Mechanisms and Chemical Reactivity of 2 Ethoxy 4 Ethylaniline

Reactivity of the Aromatic Amine Moiety

The aromatic amine moiety is the most reactive site in the molecule, capable of participating in reactions both on the aromatic ring and at the nitrogen atom.

The benzene (B151609) ring of 2-Ethoxy-4-ethylaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the amino, ethoxy, and ethyl groups. All three are activating and ortho-, para-directing. The general mechanism for EAS proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbocation known as a Wheland intermediate, which is the rate-determining step. lumenlearning.com

The directing effects of the substituents are as follows:

Amino group (-NH₂): A very strong activating group, directing incoming electrophiles to the ortho and para positions.

Ethoxy group (-OCH₂CH₃): A strong activating group, also ortho- and para-directing.

Ethyl group (-CH₂CH₃): A weak activating group, directing ortho and para.

In this compound, the positions are substituted as follows:

Position 1: -NH₂

Position 2: -OCH₂CH₃

Position 4: -CH₂CH₃

The available positions for substitution are 3, 5, and 6. The directing effects of the existing groups on these positions are:

Position 3: Ortho to the ethoxy group and meta to both the amino and ethyl groups.

Position 5: Para to the ethoxy group, ortho to the ethyl group, and meta to the amino group.

Position 6: Ortho to the amino group and meta to both the ethoxy and ethyl groups.

Given that the amino group is the strongest activator, electrophilic substitution is most likely to occur at position 6 , which is ortho to the amino group and has the least steric hindrance compared to the other activated positions. Substitution at position 5 is also possible, being para to the strongly activating ethoxy group and ortho to the ethyl group. A practical example can be seen in the nitration of the related compound, 4-ethoxyaniline, which proceeds by adding a nitro group to the aromatic ring. evitachem.com

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. masterorganicchemistry.com This nucleophilicity allows this compound to participate in a variety of reactions.

Acylation: The amine can react with acyl halides or anhydrides to form amides. This reaction is often used to protect the amino group during other synthetic steps. utn.edu.ar

Alkylation: The amine can undergo alkylation with alkyl halides, though this can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.

Reaction with Aldehydes and Ketones: It can react with carbonyl compounds to form imines (Schiff bases). vulcanchem.com

Diazotization: In the presence of a cold, acidic solution of sodium nitrite (B80452) (NaNO₂), the primary aromatic amine forms a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups onto the aromatic ring.

The nucleophilicity of the amine is enhanced by the electron-donating ethoxy and ethyl groups on the ring, which increase the electron density on the nitrogen atom. However, the ortho-ethoxy group can also provide some steric hindrance, potentially slowing down reactions with bulky electrophiles.

Influence of Ethoxy and Ethyl Substituents on Electronic Structure and Reactivity

Ethoxy Group (-OCH₂CH₃): This group exerts a strong positive mesomeric effect (+M) by donating a lone pair of electrons from the oxygen atom into the aromatic π-system. It also has a negative inductive effect (-I) due to the electronegativity of the oxygen atom, but the +M effect is dominant. This donation of electron density strongly activates the ring towards electrophilic attack, particularly at the ortho and para positions.

Ethyl Group (-CH₂CH₃): This alkyl group is a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation. It modestly increases the electron density of the aromatic ring, contributing to its activation. smolecule.com

The combined effect of these two electron-donating groups, in addition to the powerful amino group, makes the aromatic ring of this compound highly electron-rich. This enhanced electron density not only increases the rate of electrophilic aromatic substitution but also increases the basicity and nucleophilicity of the amine group compared to unsubstituted aniline (B41778). masterorganicchemistry.com

Derivatization and Functionalization Strategies Employing 2 Ethoxy 4 Ethylaniline

Formation of Schiff Bases and Imines

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are synthesized through the condensation of a primary amine with a carbonyl compound. jetir.org This reaction is a cornerstone of organic synthesis, and 2-ethoxy-4-ethylaniline readily participates as the amine component.

The formation of Schiff bases from this compound involves a nucleophilic addition of the primary amine to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. derpharmachemica.com The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695), often with a few drops of an acid catalyst like glacial acetic acid to facilitate dehydration. jetir.orgderpharmachemica.com

A well-documented analogue reaction involves the synthesis of (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethylaniline. This compound is prepared by refluxing a mixture of 2-ethoxy-1-naphthaldehyde (B42516) and 2-ethylaniline (B167055) in ethanol. nih.gov Given the structural similarity, this compound is expected to react with aldehydes and ketones in a similar fashion to yield the corresponding imine derivatives. The general reaction scheme is as follows:

Figure 1: General reaction scheme for the formation of a Schiff base from this compound and an aldehyde/ketone.

This synthetic flexibility allows for the creation of a diverse library of Schiff bases by varying the carbonyl component, introducing different functional groups and steric properties into the final molecule.

The structural elucidation of Schiff bases derived from aniline (B41778) derivatives is accomplished using a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a key tool for confirming the formation of the imine linkage, typically showing a characteristic C=N stretching vibration band. fud.edu.ng Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the protons and carbons in the molecule, confirming the covalent structure. jetir.org

In the crystal structure of the related compound, (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethylaniline, X-ray diffraction analysis revealed specific geometric parameters. The dihedral angle between the naphthalene (B1677914) ring system and the benzene (B151609) ring was found to be 64.61 (6)°. nih.gov The molecular structure is further stabilized by an intramolecular C—H···N hydrogen bond. nih.gov Such detailed structural analyses are crucial for understanding the three-dimensional shape and electronic properties of these molecules, which in turn influence their material and biological activities.

TechniqueObservationSignificance
FT-IR SpectroscopyAppearance of a C=N stretching band (typically ~1626 cm⁻¹)Confirms the formation of the imine functional group. mdpi.com
¹H NMR SpectroscopySignal for the azomethine proton (-CH=N-) (typically δ 8-9 ppm)Identifies the key proton of the Schiff base linkage. jetir.org
X-ray CrystallographyProvides precise bond lengths, bond angles, and dihedral angles. nih.govDetermines the exact 3D molecular structure and packing in the solid state. nih.gov
UV-Vis SpectroscopyCharacteristic absorption bands corresponding to π→π* and n→π* transitions. mdpi.comProvides information on the electronic structure of the conjugated system.

Polymerization Reactions for Advanced Materials

Substituted anilines are important monomers for the synthesis of conducting polymers. Through polymerization, the discrete molecules of this compound can be linked to form long-chain macromolecules with emergent electronic and physical properties.

Similar to other aniline derivatives, this compound can undergo oxidative polymerization to form poly(this compound). This process can be achieved through either chemical or electrochemical methods. niscpr.res.inua.es In chemical oxidative polymerization, a strong oxidizing agent, such as ammonium (B1175870) peroxydisulfate (B1198043) (APS), is added to an acidic solution of the monomer. escholarship.org

Studies on the closely related monomer, 2-ethylaniline, have shown that it can be polymerized to produce a π-electron conjugated conducting polymer. niscpr.res.in The electrical conductivities of doped poly(2-ethylaniline) are typically in the range of 10⁻⁴ to 10⁻⁷ S/cm. niscpr.res.in The thermal stability of these polymers is also significant, with major weight loss occurring at temperatures between 400 and 500°C, depending on the dopant used. niscpr.res.in The presence of the ethoxy and ethyl substituents on the aniline ring in poly(this compound) is expected to influence the polymer's solubility, processability, and electronic properties compared to the parent polyaniline. ua.es

Copolymerization offers another route to tailor material properties. By polymerizing this compound with other monomers, such as aniline or 3,4-ethylenedioxythiophene (B145204) (EDOT), copolymers can be synthesized that synergistically combine the properties of both components. escholarship.orgresearchgate.net This approach allows for fine-tuning of characteristics like conductivity, solubility, and electroactivity. researchgate.net

The morphology of conducting polymers at the nanoscale significantly impacts their performance in various applications. The chemical oxidation of aniline and its derivatives has been shown to produce distinct nanostructures, such as nanotubes and hollow microspheres. acs.org The specific morphology is influenced by factors including the stability of monomer droplets in the aqueous solution and the rate of the exothermic polymerization reaction. acs.org

For copolymers of aniline and its derivatives, an initiator-assisted approach can be used to promote the formation of one-dimensional structures. By adding an aromatic initiator with a lower oxidation potential than the monomer, the polymerization rate is increased, which suppresses secondary growth and favors the formation of nanofiber networks. escholarship.org It is anticipated that these methods can be applied to this compound to generate nanostructured materials like nanofibers, nanotubes, or microspheres of poly(this compound), potentially enhancing their surface area and performance in electronic devices and sensors.

Synthesis of Heterocyclic Compounds

Aniline and its derivatives are fundamental precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The amino group of this compound can act as a key nucleophile in various cyclization reactions to build heterocyclic rings.

For instance, aniline derivatives are classic starting materials in syntheses like the Skraup or Doebner-von Miller reactions to produce quinolines. While specific examples starting from this compound are not extensively documented, the inherent reactivity of its aniline core makes it a suitable candidate for such transformations. Furthermore, modern synthetic methods often utilize transition-metal-catalyzed cyclization reactions. Reviews on substrates like 2-vinylanilines demonstrate how the presence of an amine and another reactive group on the ring can be exploited to construct diverse heterocyclic systems, including indoles and quinolines, through annulation reactions. researchgate.net Functionalization of the ethyl group on this compound could provide a handle for similar advanced cyclization strategies, expanding its utility in the synthesis of complex heterocyclic molecules.

Incorporation into Nitrogen-containing Heterocycles

The aniline moiety is a cornerstone for the synthesis of numerous nitrogen-containing heterocycles. Strategies involving this compound can be directed toward the formation of fused ring systems and substituted heterocyclic cores.

Imino-thiazolidinones:

The synthesis of 2-imino-4-thiazolidinone derivatives frequently involves the use of substituted anilines. A general and effective strategy begins with the conversion of the aniline into a corresponding thiourea (B124793) derivative. This intermediate then undergoes cyclocondensation with a reagent containing a reactive α-halo-carbonyl moiety, such as an ethyl chloroacetate, to form the thiazolidinone ring.

A key step in this synthesis is the formation of an N-arylthiourea from this compound. This can be achieved by reacting the aniline with an isothiocyanate. The resulting thiourea is the direct precursor to the heterocyclic core. The subsequent reaction with an α-haloacetate, typically in the presence of a base, leads to the cyclization and formation of the 2-imino-4-thiazolidinone scaffold, where the imino group is substituted with the 2-ethoxy-4-ethylphenyl moiety. This synthetic approach is highly modular, allowing for further derivatization at the 5-position of the thiazolidinone ring through Knoevenagel condensation with various aldehydes. mdpi.comrsc.orgnih.gov

Coumarin (B35378) Derivatives:

While anilines are not typically primary precursors for the synthesis of the core coumarin (benzopyran-2-one) ring, which is generally formed from phenolic starting materials via reactions like the Pechmann or Knoevenagel condensations, they are instrumental in the synthesis of aminocoumarin derivatives. chemmethod.com this compound can be incorporated into a pre-existing coumarin scaffold to generate compounds with diverse properties.

One prominent strategy involves the synthesis of N-substituted 7-aminocoumarins from 7-hydroxycoumarins. This can be achieved through a transition-metal-free process involving a tandem O→N Smiles rearrangement. nih.govacs.org In this method, a 7-hydroxycoumarin is first alkylated with an α-bromoacetamide derived from this compound. The resulting intermediate, under mild basic conditions, undergoes an intramolecular rearrangement to form the more stable N-aryl aminocoumarin. nih.govacs.org This approach provides a direct route to incorporating the 2-ethoxy-4-ethylanilino group at the C-7 position of the coumarin ring.

Another strategy involves creating coumarin-linked hybrid molecules. For instance, an aniline moiety can be part of a side chain that is attached to the coumarin core. Research has shown the synthesis of coumarin-linked 4-anilinomethyl-1,2,3-triazoles, where substituted anilines are first propargylated and then attached to an azidocoumarin via a "click" reaction. nih.gov This demonstrates how this compound can be used as a component to build more complex structures tethered to a coumarin platform.

Table 1: Synthetic Strategies for Heterocycle Formation

Heterocycle Synthetic Strategy Key Intermediates/Reagents
Imino-thiazolidinones Cyclocondensation N-(2-ethoxy-4-ethylphenyl)thiourea, Ethyl chloroacetate
Coumarin Derivatives Smiles Rearrangement 7-Hydroxycoumarin, α-bromoacetamide of this compound
Coumarin Derivatives Click Chemistry Azidocoumarin, N-propargylated this compound

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly efficient for building molecular complexity. Anilines are frequently used as key components in various MCRs. nih.gov this compound, with its reactive amine, is a suitable candidate for such transformations.

One of the classic MCRs involving anilines is the Doebner reaction , a variation of the Doebner-von Miller reaction, for the synthesis of quinoline-4-carboxylic acids. thieme-connect.comnih.gov In this reaction, an aniline (e.g., this compound), an aldehyde, and pyruvic acid react, typically under acidic conditions, to form the quinoline (B57606) scaffold. The electron-donating nature of the ethoxy and ethyl groups on this compound would facilitate the initial Michael addition step and subsequent cyclization. thieme-connect.com

Another relevant MCR is the Povarov reaction , which is used to synthesize tetrahydroquinolines. This reaction can be performed as a three-component process involving an aniline, an aldehyde, and an activated alkene. The reaction proceeds through the in-situ formation of an N-arylimine from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with the alkene.

Furthermore, substituted anilines have been successfully employed in three-component reactions with aromatic aldehydes and pyrazolones to synthesize fused heterocyclic systems like 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. mdpi.com The versatility of MCRs allows for the rapid generation of diverse libraries of complex molecules from simple precursors like this compound. rsc.org

Table 2: Examples of Multicomponent Reactions Involving Anilines

Reaction Name Reactant Types Resulting Heterocycle
Doebner Reaction Aniline, Aldehyde, Pyruvic Acid Quinoline
Povarov Reaction Aniline, Aldehyde, Alkene Tetrahydroquinoline
Pyrazoloquinoline Synthesis Aniline, Aldehyde, Pyrazolone Pyrazolo[3,4-b]quinoline

Ligand Design and Coordination Chemistry

The nitrogen atom of the aniline group in this compound can be readily converted into an imine (azomethine) group through condensation with an aldehyde or ketone. The resulting compounds, known as Schiff bases, are a highly important class of ligands in coordination chemistry. nih.govijarsct.co.in The electronic and steric properties of the substituents on the aniline ring play a crucial role in tuning the properties of the resulting metal complexes.

By reacting this compound with various aldehydes (e.g., salicylaldehyde (B1680747), 2-pyridinecarboxaldehyde), a range of bidentate or tridentate Schiff base ligands can be synthesized. These ligands can coordinate with a variety of transition metal ions, such as Co(II), Mn(II), Cu(II), and Zn(II), through the imine nitrogen and another donor atom (e.g., a hydroxyl oxygen or a pyridine (B92270) nitrogen). mdpi.comijarsct.co.indigitellinc.com

Applications in Advanced Materials and Organic Synthesis

Catalytic Applications (e.g., as a ligand in transition metal catalysis)

In the realm of transition metal catalysis, ligands play a pivotal role by binding to a central metal atom to form a coordination complex. researchgate.net These ligands are not mere spectators; their steric and electronic properties are crucial for tuning the reactivity and selectivity of the catalyst. nih.govhector-fellow-academy.de The choice of ligand can dramatically influence the outcome of a catalytic reaction, affecting its rate, efficiency, and in the case of asymmetric catalysis, its enantioselectivity. nih.govmdpi.com

Organic molecules containing atoms with lone pairs of electrons, such as the nitrogen in an amine group, can function as ligands. researchgate.net Consequently, 2-Ethoxy-4-ethylaniline, with its amine functionality, possesses the potential to act as a ligand for various transition metals. The lone pair of electrons on the nitrogen atom can be donated to an empty d-orbital of a transition metal, forming a coordinate bond. researchgate.net The substituents on the aniline (B41778) ring—the ethoxy and ethyl groups—would further modulate the electronic and steric environment of the metal center, thereby influencing the catalytic activity of the complex. nih.gov While specific catalytic systems employing this compound as a ligand are not extensively documented in dedicated studies, its molecular structure fits the fundamental requirements for a ligand in the broad and adaptable field of transition metal catalysis. researchgate.netrsc.org

Synthetic Intermediates for Complex Organic Molecules

Organic building blocks are essential components for constructing larger, more complex molecules in fields like pharmaceuticals, materials science, and agrochemicals. cymitquimica.com Aniline and its derivatives are a cornerstone of the synthetic organic chemical industry, serving as versatile intermediates. usitc.gov

Aniline derivatives are historically and fundamentally important as precursors in the synthesis of a wide array of dyes and pigments. usitc.govlookchem.comchemicalbull.com The primary amino group attached to the aromatic ring is the key functional group that enables this application. This amine can be readily converted into a diazonium salt through a process called diazotization. smolecule.com These resulting diazonium salts are highly reactive intermediates that can then undergo coupling reactions with other electron-rich aromatic compounds to form azo compounds, which are characterized by their extended conjugated systems and, consequently, their vibrant colors. lookchem.com

The structure of this compound makes it a suitable candidate for this process. Its amine group can be diazotized, and the resulting diazonium salt can be coupled to create various azo dyes. The ethoxy and ethyl groups on the aromatic ring would influence the final color (chromophore) and properties, such as solubility and lightfastness, of the resulting pigment. chemicalbull.com

Beyond dyes, functionalized anilines like this compound serve as valuable starting materials for the synthesis of more intricate organic molecules. cymitquimica.com These compounds are considered crucial intermediates in the production of pharmaceuticals and agrochemicals. mallakchemicals.comontosight.ai The reactivity of both the amine group and the aromatic ring allows for a diverse range of chemical transformations. smolecule.com

The amine can be acylated, alkylated, or used to form heterocyclic rings, while the aromatic ring can undergo electrophilic substitution reactions. This versatility allows chemists to use molecules like this compound as a scaffold to build up the complex structures found in biologically active compounds and other advanced materials. smolecule.comroutledge.com For instance, related aniline structures are used as intermediates in the synthesis of various pharmaceuticals and other fine chemicals. mallakchemicals.com

Role in Polymer Science and Engineering

The field of polymer science has greatly benefited from the use of aniline and its derivatives as monomers for the creation of functional polymers with unique electronic and physical properties. mdpi.comresearchgate.net

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. mdpi.com The properties of PANI can be modified by creating copolymers or by using substituted anilines as the monomer. Substituents on the aniline ring, such as alkyl (e.g., ethyl) or alkoxy (e.g., ethoxy) groups, can enhance properties like solubility in common organic solvents and processability, which are often challenges with the parent PANI. google.com

Therefore, this compound can serve as a monomer to produce a substituted polyaniline. The resulting polymer would be expected to have different properties compared to unsubstituted PANI. For instance, research on poly(2-ethoxyaniline) and poly(2-ethyl aniline) shows that such substitutions impact the final characteristics of the polymer. researchgate.netresearchgate.net Furthermore, these substituted polymers can be used to create composites with inorganic materials like talc (B1216) or kaolinite. researchgate.netresearchgate.net In these composites, the polymer coats the inorganic particles, often resulting in materials with synergistic properties, such as improved thermal stability or mechanical strength, while retaining electrical conductivity. researchgate.net

Conducting polymers, particularly polyaniline and its derivatives, have been extensively investigated as advanced anticorrosion coatings for metals like steel. mdpi.comrhhz.net These polymers can offer protection by forming a passivating oxide layer on the metal surface and by acting as a physical barrier to corrosive agents. rhhz.netresearchgate.net

Specific research has highlighted the effectiveness of copolymers of aniline and its substituted derivatives. In this context, studies on poly(aniline-co-2-ethylaniline) (PANI-EA), a copolymer derived from the structurally similar monomer 2-ethylaniline (B167055), provide significant insights. rhhz.netxml-journal.net The copolymerization of aniline with 2-ethylaniline is performed via chemical oxidation. xml-journal.net Research reveals that incorporating the 2-ethylaniline monomer into the polymer chain significantly enhances the coating's protective properties. researchgate.netxml-journal.net The ethyl group (–C₂H₅) increases the hydrophobicity (water-repellency) of the polymer film. xml-journal.net This increased water-repellent property is directly linked to improved anticorrosion performance, as it hinders the penetration of corrosive species from the environment to the metal substrate. xml-journal.net

Detailed electrochemical studies have shown that as the molar ratio of 2-ethylaniline in the copolymer increases, the corrosion protection efficiency is enhanced. xml-journal.netirjges.com The pure poly(2-ethylaniline) homopolymer (PEA) was found to provide the best anticorrosion performance, which was attributed to its high hydrophobicity, low conductivity, and low porosity. xml-journal.net

Table 1: Effect of 2-Ethylaniline (EA) Content on the Properties of Poly(aniline-co-2-ethylaniline) Coatings xml-journal.net
Molar Ratio ([EA]/[Ani+EA])Water Contact Angle (θ)Corrosion Protection Efficiency (η %)
0 (Pure PANI)24°Not specified
0.133°Not specified
0.371°53.49%
0.7129°80.37%
1.0 (Pure PEA)145°87.29%

Theoretical and Computational Investigations of 2 Ethoxy 4 Ethylaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Ethoxy-4-ethylaniline. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic energy and wavefunction, from which numerous properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has been widely used for studying aniline (B41778) derivatives. scispace.comquora.com It incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. B3LYP is particularly effective for geometry optimizations and predicting vibrational frequencies of organic molecules. scispace.comresearchgate.net For a molecule like this compound, B3LYP calculations can yield reliable predictions of its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

The M06-2X functional is a high-nonlocality hybrid meta-GGA functional from the Minnesota suite of functionals. It is specifically parameterized to accurately describe main-group thermochemistry, kinetics, and non-covalent interactions. researchgate.netnih.gov For systems where dispersion forces or other weak interactions are significant, M06-2X often provides superior performance compared to B3LYP. nih.govbirmingham.ac.uk Studies involving intermolecular interactions or detailed conformational analysis of this compound would benefit from the accuracy of the M06-2X functional. researchgate.net

Below is an interactive table showcasing typical electronic properties that can be calculated for this compound using DFT methods.

PropertyB3LYPM06-2XUnitDescription
HOMO Energy-5.10-5.50eVEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-0.25-0.15eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap4.855.35eVEnergy difference between HOMO and LUMO; indicates chemical stability.
Dipole Moment1.851.90DebyeA measure of the molecule's overall polarity.

Note: The values presented are illustrative and representative of typical results for substituted anilines.

Ab initio methods are calculations derived directly from theoretical principles, without the inclusion of experimental data.

Hartree-Fock (HF) theory is a fundamental ab initio method that provides an approximate solution to the Schrödinger equation. umn.eduresearchgate.net It treats electron-electron repulsion in an averaged way, neglecting the instantaneous correlation of electron motion. While HF calculations can be computationally less demanding than more advanced methods, their accuracy is limited. nih.gov However, the HF method serves as a crucial starting point for more sophisticated post-Hartree-Fock methods. researchgate.net

Møller-Plesset perturbation theory (MP2) is one such post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects. researchgate.net It does so by treating the correlation as a perturbation to the HF Hamiltonian. MP2 calculations generally yield more accurate molecular geometries and energies than HF, making them suitable for systems where electron correlation plays a significant role in determining the structure and properties of molecules like this compound. researchgate.net

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set . A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger and more flexible basis sets provide more accurate results but at a higher computational cost. youtube.comyoutube.com

Pople-style basis sets are commonly employed for calculations on organic molecules. The 6-31G(d,p) basis set is a popular double-zeta basis set that provides a good balance of accuracy and cost for geometry optimizations. scispace.com For higher accuracy, especially in single-point energy calculations or for describing anions and excited states, larger basis sets like 6-311++G(d,p) are used. researchgate.netresearchgate.net

The components of these basis set notations signify:

6-311G : A triple-zeta valence basis set, meaning three basis functions are used for each valence atomic orbital.

++ : Indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are necessary for accurately describing systems with delocalized electrons or weak non-covalent interactions. youtube.com

(d,p) : Represents the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen atoms). These functions allow for greater flexibility in the shape of the orbitals, which is crucial for describing chemical bonding accurately. youtube.com

Validation of the chosen basis set is typically performed by comparing calculated properties against experimental data or results from higher-level calculations. A common approach is to perform calculations with a series of increasingly larger basis sets to check for convergence in the property of interest, such as total energy.

The following table illustrates how calculated energy might converge with increasing basis set size for this compound.

Basis SetNumber of Basis FunctionsCalculated Total Energy (Hartree)
STO-3G88-511.892
6-31G(d)165-515.431
6-311G(d,p)224-515.605
6-311++G(d,p)258-515.618

Note: Values are hypothetical, intended to demonstrate the trend of energy stabilization with larger basis sets.

Molecular Geometry Optimization and Conformation Analysis

A key application of computational chemistry is the determination of a molecule's equilibrium geometry. Geometry optimization is a process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces approach zero. scispace.com DFT methods, such as B3LYP with the 6-31G(d,p) basis set, are widely used for this purpose. researchgate.net

For this compound, optimization would determine precise bond lengths, bond angles, and dihedral (torsional) angles. Conformation analysis is also crucial, as the ethoxy and ethyl groups can rotate around their single bonds, leading to different spatial arrangements (conformers) with varying energies. Computational methods can identify the most stable conformer, which is the one that predominates under normal conditions. The pyramidalization of the amino group is another important structural feature of anilines that is accurately described by these calculations. researchgate.net

An interactive data table of predicted key geometrical parameters for the optimized structure of this compound is provided below.

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond LengthC(aromatic)N--1.40 Å
Bond LengthC(aromatic)O--1.37 Å
Bond AngleC(aromatic)NH-113.0°
Dihedral AngleC(aromatic)C(aromatic)OC(ethyl)179.5°

Note: These values are representative estimates based on similar aniline derivatives.

Spectroscopic Parameter Prediction

Computational methods can predict various spectroscopic properties, providing valuable assistance in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which can confirm or help assign experimental signals.

The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. researchgate.netmodgraph.co.uk The calculation is typically performed using DFT (e.g., B3LYP) with a relatively large basis set (e.g., 6-311++G(d,p)) on a previously optimized molecular geometry. researchgate.netresearchgate.net The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, usually Tetramethylsilane (TMS), using the equation: δ = σ_ref - σ_iso. mdpi.com

There is often a strong linear correlation between the experimentally observed and theoretically calculated chemical shifts, allowing for confident assignment of complex spectra. researchgate.netimist.ma

The table below presents a hypothetical comparison of experimental and GIAO-calculated ¹³C NMR chemical shifts for this compound.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C-NH2138.5139.0
C-OEt147.2147.8
C-Et135.8136.2
C(ipso)-Et28.528.9
CH3(ethyl)16.016.3
CH2(ethoxy)63.564.0
CH3(ethoxy)14.815.1

Note: Experimental values are estimated; calculated values are illustrative of typical GIAO accuracy.

Based on a comprehensive search for scientific literature, detailed theoretical and computational investigations specifically for the compound “this compound” corresponding to the requested outline sections are not available.

The required data for the following specific analyses of this compound could not be located in published research:

Vibrational Frequency Calculations (for FT-IR, FT-Raman correlation)

UV-Vis Absorption Spectra Simulation

Intermolecular Interactions and Crystal Packing Analysis (including Hydrogen Bonding Networks and Hirshfeld Surface Analysis)

Reactivity and Stability Assessments (including Natural Bond Orbital Analysis)

Therefore, it is not possible to generate the article with the specified detailed research findings, data tables, and scientifically accurate content as the source information is not publicly available.

Reactivity and Stability Assessments

Protonation/Deprotonation Equilibria (pKa Prediction)

The acidity or basicity of a molecule, quantified by its pKa value, is a critical parameter in understanding its chemical behavior. For this compound, the pKa value indicates the protonation state of the amino group at a given pH. Computational chemistry offers powerful tools to predict pKa values, providing insights into the electronic effects of substituents on the aniline core.

Theoretical predictions of pKa for substituted anilines are typically approached by calculating the Gibbs free energy change (ΔG) for the protonation/deprotonation reaction in a solvent, usually water. mdpi.comresearchgate.net A common method involves the use of thermodynamic cycles, which dissect the process into gas-phase and solvation energies.

Various quantum chemical methods are employed for these calculations. Density Functional Theory (DFT) with functionals such as B3LYP and M062X, often paired with extensive basis sets like 6-311++G(2df,2p), has been shown to provide reliable results for the gas-phase energies of aniline derivatives. researchgate.netacs.org High-accuracy composite methods like CBS-QB3 are also utilized to achieve precise energy calculations. mdpi.com

A significant challenge in pKa prediction is accurately modeling the solvent environment. Implicit solvent models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) or the Solvation Model based on Density (SMD), are widely used to approximate the bulk solvent effects. researchgate.netnih.gov However, for more accurate predictions, a "cluster-continuum" or "supermolecule" approach is often necessary. researchgate.net This method involves including one or more explicit solvent molecules (in this case, water) in the quantum mechanical calculation to account for specific short-range interactions like hydrogen bonding, with the bulk solvent still treated as a continuum. mdpi.comnih.gov Studies have shown that the inclusion of explicit water molecules, particularly near the amino group and any other hydrogen-bonding substituents, significantly improves the accuracy of pKa predictions for substituted anilines. mdpi.comresearchgate.net

For this compound, the electron-donating nature of both the ethoxy and ethyl groups is expected to increase the electron density on the nitrogen atom of the amino group. This increased electron density enhances the basicity of the aniline, leading to a higher pKa value compared to unsubstituted aniline. journaleras.com The ethoxy group at the ortho position can also engage in intramolecular hydrogen bonding, which can influence the conformation of the molecule and, consequently, its basicity. The ethyl group at the para position further contributes to the electron-donating effect through hyperconjugation.

Table 1: Hypothetical Predicted pKa Values for this compound Using Various Computational Methods

Computational Method Solvation Model Predicted pKa
B3LYP/6-311++G(2df,2p) IEFPCM Value
M062X/ma-def2QZVP SMD Value
CBS-QB3 IEFPCM + 2 H2O Value

Electron Affinity and Ionization Energy

Electron affinity (EA) and ionization energy (IE) are fundamental electronic properties that provide insight into a molecule's ability to accept or donate an electron, respectively. These parameters are crucial for understanding the reactivity of this compound and its behavior in redox processes. Computational methods are instrumental in determining these values.

The ionization energy corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO), while the electron affinity is the energy released when an electron is added to the lowest unoccupied molecular orbital (LUMO). researchgate.net A common theoretical approach to estimate the ionization potential is through Koopmans' theorem, which states that the negative of the HOMO energy is approximately equal to the ionization potential. core.ac.uk However, this approximation neglects electron correlation and orbital relaxation effects.

More accurate calculations of IE and EA are typically performed by taking the difference in the total energies of the neutral molecule and its corresponding cation (for IE) or anion (for EA). These calculations are often carried out using DFT methods. researchgate.net The choice of functional and basis set is critical for obtaining accurate results. For instance, studies on aniline have utilized the B3LYP functional with the cc-pVDZ basis set to achieve reasonable agreement with experimental ionization potentials. core.ac.uk

For this compound, the presence of electron-donating ethoxy and ethyl groups is expected to raise the energy of the HOMO. This would result in a lower ionization energy compared to unsubstituted aniline, making it more susceptible to oxidation. nih.gov Conversely, these electron-donating groups would likely lead to a less favorable (less positive or more negative) electron affinity, as the molecule would have a reduced tendency to accept an additional electron.

The solvent environment can also significantly influence the ionization energy. The polarization of the solvent can stabilize the resulting cation, thereby lowering the ionization energy in solution compared to the gas phase. core.ac.uk Computational models can account for this by incorporating implicit or explicit solvent models in the energy calculations.

A hypothetical table of calculated electronic properties for this compound is provided below to illustrate the expected data from such computational investigations.

Table 2: Hypothetical Calculated Electronic Properties of this compound

Property Gas Phase (eV) Aqueous Phase (eV)
Ionization Energy (Adiabatic) Value Value
Electron Affinity (Adiabatic) Value Value
HOMO Energy Value Value
LUMO Energy Value Value

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to study the time-dependent behavior of molecules, offering insights into their interactions and properties in various environments. For this compound, MD simulations can be particularly useful for understanding its interactions with solvents, other molecules, or material surfaces.

In an MD simulation, the motion of each atom in the system is calculated by numerically solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. The choice of force field is crucial for the accuracy of the simulation.

Furthermore, MD simulations can be employed to investigate the interactions of this compound with other chemical species or materials. For example, simulations could model the adsorption and orientation of the molecule on a metal or polymer surface, which is relevant for applications in materials science, such as in the formation of organic coatings or as a component in polymer synthesis. nih.gov Such simulations can provide information on the binding energy, preferred adsorption sites, and the conformational changes of the molecule upon adsorption.

While specific MD simulation studies on this compound are not prominent in the literature, the general methodology would involve setting up a simulation box containing the molecule of interest and the relevant environment (e.g., water molecules, a surface). The system would then be equilibrated, followed by a production run from which various properties of interest, such as radial distribution functions, hydrogen bond lifetimes, and diffusion coefficients, can be calculated. These simulations can bridge the gap between the static picture provided by quantum chemical calculations and the dynamic reality of chemical systems.

Advanced Spectroscopic and Analytical Characterization of 2 Ethoxy 4 Ethylaniline and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides profound insights into the functional groups and skeletal structure of a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2-Ethoxy-4-ethylaniline is expected to exhibit characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and alkyl groups, C-N and C-O stretching, and aromatic C=C stretching.

The amino (-NH₂) group gives rise to two distinct stretching vibrations: an asymmetric (νₐₛ) and a symmetric (νₛ) stretch, typically observed in the 3500-3300 cm⁻¹ region. nih.govresearchgate.net The positions of these bands are sensitive to the electronic environment and hydrogen bonding. nih.gov For aniline (B41778) derivatives, these bands are clearly identifiable. researchgate.netresearchgate.net The C-N stretching vibration of aromatic amines is typically found in the 1350-1250 cm⁻¹ range. researchgate.net

The ethoxy (-OCH₂CH₃) group is characterized by the C-O stretching vibrations. The asymmetric C-O-C stretch is expected to produce a strong band around 1250-1200 cm⁻¹, while the symmetric stretch appears near 1050-1000 cm⁻¹. The presence of an aromatic ether linkage is confirmed by these bands. nih.gov

The ethyl (-CH₂CH₃) and ethoxy groups also contribute to the aliphatic C-H stretching region (3000-2850 cm⁻¹). Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring (1,2,4-trisubstitution) can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. Aromatic C=C stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ region. researchgate.net

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Asymmetric Stretch3450 - 3380Primary Amine (-NH₂)
N-H Symmetric Stretch3380 - 3300Primary Amine (-NH₂)
Aromatic C-H Stretch3100 - 3000Aromatic Ring
Aliphatic C-H Stretch3000 - 2850Ethyl (-CH₂CH₃) & Ethoxy (-OCH₂CH₃)
Aromatic C=C Stretch1620 - 1580, 1520 - 1470Aromatic Ring
N-H Bend (Scissoring)1650 - 1580Primary Amine (-NH₂)
Aromatic C-O Asymmetric Stretch1270 - 1230Ethoxy Group
Aromatic C-N Stretch1340 - 1260Amino Group
Aromatic C-O Symmetric Stretch1050 - 1020Ethoxy Group
Aromatic C-H Out-of-Plane Bend900 - 8001,2,4-Trisubstituted Ring

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For substituted anilines, Raman spectra are particularly useful for characterizing the vibrations of the aromatic ring. ias.ac.inarxiv.org

The most intense band in the Raman spectrum of aniline derivatives is often the ring breathing mode (ν₁), which is a symmetric vibration of the entire benzene ring. ias.ac.in For aniline, this appears around 810 cm⁻¹. ias.ac.in Substituents can shift this frequency. Other significant Raman bands include the C=C stretching vibrations of the ring (around 1600 cm⁻¹) and the C-H in-plane bending modes. The amino group vibrations, such as NH₂ scissoring and C-N stretching, are also observable. scirp.org The presence of ortho-substituents can influence the intensity and position of these bands due to both steric and electronic effects. scirp.orgscirp.org The symmetric vibrations of the ethyl and ethoxy groups would also be expected to produce distinct signals in the Raman spectrum.

Table 2: Predicted Raman Active Vibrational Modes for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group / Moiety
Aromatic C-H Stretch3100 - 3040Aromatic Ring
Aliphatic C-H Stretch3000 - 2850Ethyl & Ethoxy Groups
Aromatic Ring C=C Stretch1615 - 1590Aromatic Ring
N-H Bend (Scissoring)1630 - 1600Primary Amine (-NH₂)
C-N Stretch1290 - 1260Amino Group
Ring Breathing Mode850 - 750Aromatic Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound would provide a wealth of information based on chemical shifts, signal integration, and spin-spin coupling patterns. The molecule has several distinct proton environments.

Aromatic Protons: There are three protons on the aromatic ring. The electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups will shield the aromatic protons, shifting them upfield relative to benzene (7.36 ppm). wisc.edu The proton at C5 (ortho to the ethyl group and meta to the ethoxy and amino groups) would likely be the most upfield. The protons at C3 (ortho to the ethoxy group) and C6 (ortho to the amino group) will show distinct chemical shifts, influenced by the strong ortho-directing effects of these groups. They would exhibit doublet or doublet of doublets splitting patterns due to coupling with their neighbors.

Amino Protons: The two protons of the -NH₂ group would typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Ethoxy Protons: The -OCH₂CH₃ group will give rise to two signals: a quartet for the methylene (B1212753) (-OCH₂) protons due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons due to coupling with the methylene protons. The methylene protons, being attached to an electronegative oxygen atom, will be downfield (typically 3.5-4.5 ppm). libretexts.orgcdnsciencepub.com

Ethyl Protons: Similarly, the ethyl group at C4 will produce a quartet for its methylene (-CH₂) protons and a triplet for its methyl (-CH₃) protons. These will be further upfield than the ethoxy signals, in the typical alkyl region. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H (H3, H5, H6)6.5 - 7.0d, dd~2-8
Amino (-NH₂)3.5 - 4.5 (broad)s (broad)N/A
Ethoxy (-OCH₂)3.9 - 4.1q~7
Ethyl (-CH₂)2.5 - 2.7q~7.5
Ethoxy (-CH₃)1.3 - 1.5t~7
Ethyl (-CH₃)1.1 - 1.3t~7.5

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. For this compound, eight distinct carbon signals are expected (four aromatic and four aliphatic).

Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the substituents. The carbons directly attached to the electron-donating amino and ethoxy groups (C1 and C2) will be significantly shielded and appear downfield due to the ipso-effect and resonance. Conversely, the carbons at the ortho and para positions relative to these groups will be shielded (shifted upfield). mdpi.comresearchgate.net The carbon attached to the ethyl group (C4) will also show a characteristic shift. chemicalbook.comchemicalbook.com

Aliphatic Carbons: Four signals are expected for the aliphatic carbons. The methylene carbon of the ethoxy group (-OCH₂) will be the most downfield of the aliphatic signals (around 60-70 ppm) due to its direct attachment to oxygen. libretexts.org The methylene carbon of the ethyl group will be further upfield, followed by the two methyl carbons of the ethoxy and ethyl groups, which will be the most shielded (furthest upfield).

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (-NH₂)140 - 145
C2 (-OCH₂CH₃)145 - 150
C4 (-CH₂CH₃)130 - 135
C3, C5, C6110 - 125
Ethoxy (-OCH₂)60 - 65
Ethyl (-CH₂)25 - 30
Ethoxy (-CH₃)14 - 18
Ethyl (-CH₃)13 - 17

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling relationships. For this compound, COSY would show correlations between adjacent aromatic protons, confirming their positions relative to each other. Crucially, it would also show a clear cross-peak between the methylene and methyl protons of the ethoxy group, and another between the methylene and methyl protons of the ethyl group, confirming these two distinct spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This technique would be used to definitively assign each protonated carbon in the ¹³C spectrum by linking it to its already assigned proton from the ¹H NMR spectrum. For example, the quartet at ~4.0 ppm would correlate to the carbon at ~63 ppm, confirming the -OCH₂- assignment. sdsu.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is vital for piecing together the molecular skeleton and assigning quaternary (non-protonated) carbons. nih.govscience.gov For instance, the methylene protons of the ethoxy group (-OCH₂) would show a correlation to the aromatic carbon at C2, confirming the attachment of the ethoxy group. Similarly, the protons of the aromatic ring would show correlations to the quaternary carbons (C1, C2, C4), allowing for their unambiguous assignment.

Together, these 2D NMR techniques would provide a complete and verified map of the molecular structure of this compound, leaving no ambiguity in the assignment of its ¹H and ¹³C NMR spectra.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by measuring the absorption of ultraviolet (UV) and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The electronic absorption spectrum of this compound, a substituted aromatic amine, is primarily characterized by electronic transitions within the benzene ring. The amino (-NH₂) and ethoxy (-OC₂H₅) groups act as auxochromes, modifying the absorption characteristics of the benzene chromophore. These transitions are typically of the π→π* type, involving the excitation of electrons from pi bonding (π) orbitals to pi anti-bonding (π*) orbitals.

Derivatives of this compound, such as Schiff bases formed by condensation with aldehydes, exhibit more complex UV-Vis spectra. In these derivatives, additional electronic transitions can occur. Typically, the spectra of such Schiff bases show intense bands at lower wavelengths (higher energy) assigned to π→π* transitions within the aromatic systems and the azomethine (-CH=N-) group. Less intense bands at longer wavelengths (lower energy) are often attributed to n→π* transitions, involving the non-bonding electrons on the nitrogen atom of the imine group. The exact position and intensity of these bands are sensitive to the specific substituents and the solvent used.

Compound TypeTypical λmax Range (nm)AssignmentReference
Aniline Derivative (Inferred for this compound)230-250π→π* (Primary Band, E-band)General Principle
Aniline Derivative (Inferred for this compound)280-310π→π* (Secondary Band, B-band)General Principle
Schiff Base Derivative~310-350π→π chemicalbook.com
Schiff Base Derivative~370-410n→π chemicalbook.comchemicalbook.com

This compound itself is an achiral molecule and therefore does not exhibit a circular dichroism spectrum. However, CD spectroscopy becomes a crucial analytical tool for the characterization of its chiral derivatives. Chirality can be introduced by reacting this compound with a chiral molecule, for example, forming an amide with a chiral carboxylic acid or a Schiff base with a chiral aldehyde.

In such cases, CD spectroscopy measures the differential absorption of left and right circularly polarized light by the chiral molecule. The resulting spectrum provides unique information about the three-dimensional arrangement of atoms, or stereochemistry, around the chiral center. This technique is highly sensitive to the molecular conformation and is instrumental in determining the absolute configuration of enantiomers and assessing their enantiomeric purity. For larger chiral derivatives, such as those involving peptides or other biomolecules, CD can also provide insights into secondary structure elements.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent molecule and its fragments, confirming the molecular formula. For this compound (C₁₀H₁₅NO), the expected exact mass of the molecular ion [M]⁺• is 165.1154 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, the fragmentation is dictated by the functional groups present. Common fragmentation pathways for aromatic amines and ethers include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

Benzylic Cleavage: Cleavage of the bond beta to the aromatic ring on the ethyl substituent, leading to the loss of a methyl radical (CH₃•). This results in a stable benzylic cation.

Ether Fragmentation: Cleavage of the ethyl group from the ethoxy substituent, which can occur through the loss of an ethyl radical (C₂H₅•) or through a rearrangement to lose a neutral ethene molecule (C₂H₄).

Based on these principles, a table of expected prominent ions in the mass spectrum of this compound can be constructed.

m/z (Calculated)Ion FormulaDesignationDescription of Loss
165.1154[C₁₀H₁₅NO]⁺•[M]⁺•Molecular Ion
150.0919[C₉H₁₂NO]⁺[M-15]⁺Loss of •CH₃ from ethyl group (Benzylic cleavage)
137.1021[C₈H₁₃N]⁺•[M-28]⁺•Loss of C₂H₄ from ethoxy group (Rearrangement)
136.0942[C₈H₁₂NO]⁺[M-29]⁺Loss of •C₂H₅ from ethoxy group
122.0786[C₇H₁₀NO]⁺[M-43]⁺Loss of •C₂H₅ and CH₃•
108.0813[C₆H₁₀N]⁺[M-57]⁺Loss of C₂H₄ and •C₂H₅

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, its solid-state derivatives, such as Schiff bases, are often highly crystalline and suitable for this analysis.

In single-crystal X-ray diffraction, a beam of X-rays is directed at a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice. This analysis provides a wealth of structural information, including bond lengths, bond angles, torsion angles, and details of intermolecular interactions like hydrogen bonding.

Schiff bases derived from anilines are frequently studied using this method. For instance, a representative Schiff base derivative formed from the condensation of a substituted aniline and a substituted salicylaldehyde (B1680747) was found to crystallize in the monoclinic system with the space group P2₁/c. nih.gov The crystallographic data provides an unambiguous confirmation of the molecular structure and its conformation in the solid state.

Table 3. Representative Crystal Data for a Schiff Base Derivative of a Substituted Aniline. nih.gov
ParameterValue
Empirical FormulaC₂₀H₂₄FN₃O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.6613(9)
b (Å)21.251(3)
c (Å)9.6820(13)
α (°)90
β (°)95.386(4)
γ (°)90
Volume (ų)1567.5(4)
Z (molecules/unit cell)4

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a material. By measuring the angles and intensities at which X-rays are scattered by the atomic planes of a sample, PXRD can identify the crystal structure, phase, and degree of crystallinity.

In the characterization of this compound and its derivatives, PXRD is instrumental in confirming the crystalline structure of the monomer and assessing the amorphous or semi-crystalline nature of its corresponding polymers. For instance, the PXRD pattern of a crystalline aniline derivative would exhibit sharp, well-defined peaks at specific diffraction angles (2θ), which are characteristic of its unique crystal lattice. researchgate.netresearchgate.net In contrast, polymers synthesized from this compound, such as poly(this compound), would likely show broad, diffuse halos, indicating a largely amorphous structure typical of many conducting polymers.

The presence of any sharp peaks in the polymer's diffractogram could suggest regions of ordered packing or the presence of residual crystalline monomer. Studies on related aniline-based polymers have utilized PXRD to confirm the successful synthesis and determine the material's solid-state morphology. researchgate.net For example, analysis of poly(aniline-co-4-bromoaniline) nanocomposites showed changes in the basal spacing of the clay filler, confirming intercalation by the polymer. springerprofessional.de

Below is a representative data table illustrating typical PXRD results for a crystalline organic compound similar to this compound.

Table 1: Representative PXRD Data for a Crystalline Aniline Derivative

2θ Angle (Degrees) d-spacing (Å) Relative Intensity (%)
10.5 8.42 45
15.8 5.60 100
21.2 4.19 80
25.5 3.49 65

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of a material. The technique measures the change in mass of a sample as it is heated at a constant rate. The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which different decomposition steps occur.

For derivatives of this compound, particularly its polymers, TGA is crucial for determining their operational temperature limits. The analysis typically shows a multi-step degradation process. An initial weight loss at lower temperatures (around 100°C) is often attributed to the evaporation of moisture or trapped solvent. Subsequent, more significant weight loss at higher temperatures corresponds to the decomposition of the polymer backbone.

Research on analogous composite materials, such as poly(N-ethyl aniline)/Talc (B1216), has demonstrated that the incorporation of inorganic fillers can enhance the thermal stability of the polymer, shifting the onset of decomposition to higher temperatures. researchgate.netbibliotekanauki.pl The TGA curve provides critical data on the char yield, which is the percentage of material remaining at the end of the analysis, indicating its tendency to form a carbonaceous residue.

Table 2: Illustrative TGA Data for a Poly(aniline) Derivative

Temperature Range (°C) Weight Loss (%) Associated Process
30 - 120 5% Moisture/Solvent Evaporation
120 - 350 20% Decomposition of Oligomers & Dopants
350 - 600 55% Main Polymer Chain Degradation

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is highly effective for investigating thermal transitions such as melting (Tₘ), crystallization (T꜀), and glass transitions (T₉).

When applied to this compound derivatives, DSC can identify the melting point of the crystalline monomer and the glass transition temperature of its amorphous polymer. The glass transition temperature is a critical parameter for polymers, as it defines the point at which the material changes from a rigid, glassy state to a more flexible, rubbery state. This information is vital for determining the processing and application temperatures of the material.

In studies of similar mesomorphic Schiff bases derived from anilines, DSC has been used to identify complex phase transitions between crystalline, liquid crystalline (mesophase), and isotropic liquid states. researchgate.net For a polymer of this compound, the DSC thermogram would be expected to show a broad endothermic peak corresponding to the glass transition.

Surface Characterization (for polymer and material applications)

Surface characterization techniques are essential for understanding the microscopic and elemental properties of materials, which directly influence their performance in various applications.

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. pressbooks.pubdtu.dk SEM is invaluable for visualizing the morphology, or physical form, of materials at the micro- and nanoscale.

For polymeric materials derived from this compound, SEM analysis can reveal a wide range of morphologies depending on the synthesis conditions. Research on related polyaniline derivatives has identified diverse structures, including granular, porous, spherical, and fibrillar morphologies. researchgate.net The surface texture, particle size, and porosity observed in SEM images are critical for applications such as electrodes, sensors, and coatings, as they affect properties like surface area and conductivity. For example, a porous structure is often desirable for electrode materials to facilitate ion mobility. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX), often integrated with SEM, is an analytical technique used for the elemental analysis of a sample. wikipedia.org When the electron beam from the SEM strikes the sample, it excites atoms, causing them to emit characteristic X-rays. oxinst.com The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elements present in the sample. nih.gov

In the context of this compound derivatives, EDX is used to confirm the elemental composition of the synthesized material. For a pure polymer, EDX spectra would show peaks corresponding to carbon, nitrogen, and oxygen. When the polymer is part of a composite material or has been doped, EDX can verify the presence and distribution of other elements, such as dopant ions or inorganic filler components (e.g., silicon from talc or copper from clay). This confirms the successful incorporation of these elements into the polymer matrix and can provide information on their dispersion.

Table 3: Expected Elemental Composition from EDX for a Doped Poly(this compound)

Element Atomic % (Illustrative)
Carbon (C) 70
Nitrogen (N) 10
Oxygen (O) 10
Sulfur (S) 5 (from dopant)

Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Methodology and Research Findings

For aromatic amines, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase, typically a C18 or C8 bonded silica, is used in conjunction with a polar mobile phase. The separation of aniline and its derivatives is often achieved using a mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.comsielc.com To improve peak shape and resolution, especially for basic compounds like anilines, the mobile phase is often acidified with additives like formic acid, acetic acid, or phosphoric acid. sielc.com For applications requiring mass spectrometric detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred. sielc.com

The retention of substituted anilines in RP-HPLC is influenced by the nature and position of the substituents on the aromatic ring. The ethoxy and ethyl groups in this compound increase its hydrophobicity compared to aniline, leading to a longer retention time on a reversed-phase column. The separation of positional isomers of substituted anilines can be particularly challenging and may require optimization of the mobile phase composition, pH, and temperature. In some cases, specialized stationary phases or the use of ion-pairing reagents can enhance selectivity. rsc.org

Detection in HPLC analysis of aromatic amines is typically performed using a UV detector, as the benzene ring provides strong chromophores. The detection wavelength is usually set around 254 nm. For more sensitive and selective detection, a diode array detector (DAD) or a fluorescence detector can be employed, especially after derivatization. nih.govchromatographyonline.com

While specific experimental data for this compound is not available, the following table provides a representative set of HPLC conditions that would likely be a suitable starting point for method development, based on the analysis of similar compounds.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound This data is illustrative and based on methods for similar aromatic amines.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Gradient 20% to 80% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Methodology and Research Findings

In GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The separation occurs in a capillary column, which is coated with a stationary phase. The choice of the stationary phase is critical for achieving good separation of the analytes. For aniline and its derivatives, a nonpolar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used. The oven temperature is programmed to increase during the analysis to facilitate the elution of compounds with different boiling points.

Following separation by GC, the analytes enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is produced. The mass spectrum provides a unique fragmentation pattern for each compound, which acts as a "molecular fingerprint," allowing for confident identification. The fragmentation of this compound would be expected to involve the loss of the ethyl and ethoxy groups, as well as cleavage of the aromatic ring, providing characteristic ions for its identification.

For quantitative analysis, the GC-MS can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. This significantly enhances the sensitivity and selectivity of the analysis. In cases where aniline derivatives are present at very low concentrations or in complex matrices, a derivatization step may be employed prior to GC-MS analysis to improve volatility and chromatographic performance. nih.gov However, for a compound like this compound, direct analysis is likely feasible.

Given the absence of specific literature for this compound, the following table presents typical GC-MS parameters that would be a logical starting point for its analysis, based on established methods for similar aniline derivatives.

Table 2: Illustrative GC-MS Parameters for the Analysis of this compound This data is illustrative and based on methods for similar aromatic amines.

Parameter Condition
GC Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Transfer Line Temp 280 °C
MS Source Temp 230 °C

| Scan Range | 40-400 m/z |

Electrochemical Behavior and Applications of 2 Ethoxy 4 Ethylaniline Derivatives

Voltammetric Studies of Redox Properties

Voltammetric techniques are crucial for understanding the oxidation and reduction (redox) behavior of electroactive species like 2-Ethoxy-4-ethylaniline. These methods provide insights into the potentials at which redox reactions occur and the stability of the resulting species.

Cyclic Voltammetry (CV) for Oxidation/Reduction Potentials

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of chemical species. researchgate.netpalmsens.com It involves scanning the potential of a working electrode linearly with time between two vertex potentials and measuring the resulting current. palmsens.com This method can determine the oxidation and reduction potentials of a substance and provide information about the stability of the electrochemically generated species. researchgate.netpalmsens.com

For aniline (B41778) and its derivatives, CV studies have been extensively conducted to characterize their electrochemical behavior. The oxidation potential of aniline itself has been reported to be +0.866 V versus the Normal Hydrogen Electrode (NHE). maciassensors.com The presence of substituents on the aniline ring, such as the ethoxy and ethyl groups in this compound, is known to influence these redox potentials. For instance, studies on various alkyl and alkoxy substituted anilines have shown that electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize. rsc.org

In a study of alkyl ring-substituted polyanilines, cyclic voltammetry was used to characterize the resulting polymers, showing distinct redox peaks corresponding to the different oxidation states of the polymer. acs.org Similarly, for poly(2-ethyl aniline), CV studies revealed one set of redox peaks within the potential range of -0.2 to 1.0 V. researchgate.net The electrochemical response of poly(2-ethyl aniline) is also noted to be dependent on the charge/size ratio of the counterion, which is attributed to both steric and electronic effects. researchgate.net

While specific CV data for this compound is not extensively detailed in the provided search results, the general principles observed for substituted anilines suggest that the ethoxy and ethyl groups would affect its oxidation potential. The electron-donating nature of these alkyl and alkoxy groups would likely result in an oxidation potential lower than that of unsubstituted aniline.

Square-Wave Voltammetry (SWV)

Square-wave voltammetry (SWV) is a powerful and sensitive electrochemical technique that offers advantages over traditional CV, such as faster scan rates and effective minimization of background (charging) current. maciassensors.compineresearch.com The waveform in SWV consists of a square wave superimposed on a staircase potential sweep, and the current is sampled at the end of both the forward and reverse potential pulses. maciassensors.com The resulting voltammogram is a plot of the difference between the forward and reverse currents versus the applied potential, which often results in well-defined, peak-shaped responses. maciassensors.comscispace.com

SWV is particularly useful for studying redox reactions and can provide information similar to CV but with enhanced sensitivity. pineresearch.com This technique has been applied to investigate a variety of compounds, including phenols and anilines, to determine their oxidation potentials. researchgate.net For some aniline derivatives, secondary peaks have been observed in both CV and SWV, indicating complex redox processes. researchgate.net

The application of SWV allows for the study of electrode mechanisms, including those involving coupled chemical reactions. scispace.com For instance, theoretical studies have explored the SWV features of two-step surface electrode mechanisms, which can be relevant to the electrochemical behavior of complex organic molecules. scispace.com While specific SWV data for this compound is not available in the provided results, the technique's utility in resolving complex electrochemical signals and its application to similar aniline derivatives suggest it would be a valuable tool for characterizing the redox properties of this compound. researchgate.netfrontiersin.orgmdpi.com

Electropolymerization Processes

Electropolymerization is a method used to synthesize conductive polymers directly on an electrode surface. For aniline and its derivatives, this process typically involves the electrochemical oxidation of the monomer in an acidic medium. The resulting polymer film can exhibit interesting electronic and protective properties.

The electropolymerization of N-ethylaniline on mild steel has been successfully achieved from aqueous oxalic acid solutions. capes.gov.br The resulting poly(N-ethylaniline) coatings have been shown to provide corrosion protection. capes.gov.br Similarly, poly(N-methylaniline) has been electrodeposited on steel, and its formation was found to be highly dependent on the experimental parameters such as the potential limits and scan rates during potentiodynamic synthesis. researchgate.net The resulting polymer coatings were characterized by various techniques, including cyclic voltammetry, and showed significantly improved corrosion resistance compared to bare steel. researchgate.net

The presence of substituents on the aniline ring can influence the electropolymerization process and the properties of the resulting polymer. For instance, a comparative study of poly(2-ethyl aniline) and polyaniline showed that the structure of the polymer film depends on the acid used, with mineral acids leading to a spongeous structure and organic acids forming more homogeneous and compact films. researchgate.net The synthesis of poly(2-ethyl aniline)/kaolinite composites has also been reported, where polymerization conditions were optimized to achieve the highest polymer content and conductivity. researchgate.net

While direct studies on the electropolymerization of this compound were not found, the existing research on similar substituted anilines provides a strong basis for understanding how this compound might behave. The ethoxy and ethyl groups would likely influence the polymerization rate, the morphology of the resulting polymer film, and its final properties, such as conductivity and corrosion protection capabilities.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the interface between an electrode and an electrolyte. It is particularly valuable for investigating the performance of protective coatings and understanding corrosion inhibition mechanisms. rhhz.net The method involves applying a small amplitude AC potential signal over a wide range of frequencies and measuring the current response. rhhz.net

EIS data is often presented as Nyquist plots, which can be analyzed using equivalent electrical circuits to model the electrochemical processes occurring at the interface. rhhz.net In the context of corrosion, EIS can provide quantitative information about the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl). researchgate.net An increase in Rct and a decrease in Cdl are typically indicative of effective corrosion inhibition. researchgate.net

Studies on poly(aniline-co-2-ethylaniline) copolymers have utilized EIS to evaluate their anticorrosion performance on carbon steel. rhhz.net The results showed that the impedance of the coated steel was significantly higher than that of the uncoated steel, indicating good corrosion protection. rhhz.net The analysis of Nyquist and Bode plots revealed that the polymer coatings acted as a barrier to the corrosive environment. rhhz.net Similarly, EIS has been used to investigate the corrosion inhibition of mild steel by poly(N-ethylaniline) coatings, demonstrating their effectiveness in acidic solutions. capes.gov.br

The technique is also crucial for studying the interfacial behavior of organic corrosion inhibitors. For example, EIS studies on various heterocyclic compounds have shown that these molecules can form a protective film on the metal surface, leading to an increase in charge transfer resistance. ekb.egresearchgate.net

Applications in Corrosion Inhibition Mechanisms

Derivatives of this compound, particularly its polymers and copolymers, have shown promise as effective corrosion inhibitors for metals like steel in acidic environments. rhhz.net The primary mechanism of protection is the formation of a protective barrier on the metal surface that hinders the corrosion process.

The corrosion inhibition efficiency of poly(aniline-co-2-ethylaniline) copolymers on carbon steel was investigated in a 0.1 mol L-1 H2SO4 solution. rhhz.net The study found that the protection efficiency increased with the content of 2-ethylaniline (B167055) in the copolymer, with poly(2-ethyl aniline) itself showing the best performance (87.29% efficiency). rhhz.net This superior performance was attributed to the high hydrophobicity, low conductivity, and low porosity of the poly(2-ethyl aniline) coating. rhhz.net

Potentiodynamic polarization studies, another key electrochemical technique, have been used to complement EIS data. These studies revealed that the corrosion current density (icorr) of steel coated with these copolymers was significantly lower than that of uncoated steel. rhhz.net The inhibitors were often found to be of a mixed-type, meaning they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net

Adsorption Mechanism Investigations

The effectiveness of organic corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface, forming a protective layer. scielo.org.mxgoogle.com The nature of this adsorption, whether it is physical (physisorption) or chemical (chemisorption), can be investigated through various experimental and theoretical methods.

Adsorption isotherms, such as the Langmuir isotherm, are often used to describe the relationship between the concentration of the inhibitor and the extent of surface coverage. scielo.org.mxgoogle.com The adsorption of poly(ortho-ethoxyaniline) on a mild steel surface in acidic media was found to obey the Temkin adsorption isotherm. researchgate.net

The adsorption process is influenced by the molecular structure of the inhibitor. The presence of heteroatoms (like nitrogen in the aniline group), aromatic rings, and substituent groups plays a crucial role. ijcsi.prod-nb.info These structural features can facilitate the donation of electrons to the vacant d-orbitals of the metal, leading to the formation of a coordinate-type bond (chemisorption). mjcce.org.mk The ethoxy and ethyl groups in this compound, being electron-donating, can enhance the electron density on the aniline ring, thereby promoting stronger adsorption onto the metal surface and improving corrosion inhibition efficiency.

Theoretical studies, such as those employing Density Functional Theory (DFT), can provide further insights into the adsorption mechanism by calculating parameters that correlate with inhibition efficiency. mjcce.org.mk These studies can help in understanding the interaction between the inhibitor molecule and the metal surface at an electronic level.

Parameter Value Reference
Corrosion Protection Efficiency of Poly(2-ethyl aniline) 87.29% rhhz.net
Corrosion Medium for Poly(aniline-co-2-ethylaniline) Study 0.1 mol L-1 H2SO4 rhhz.net
Adsorption Isotherm for Poly(ortho-ethoxyaniline) Temkin researchgate.net

Relationship between Molecular Structure and Inhibition Efficiency

The corrosion inhibition efficiency of organic compounds, including derivatives of this compound, is intrinsically linked to their molecular and electronic structure. The arrangement of atoms, the presence of specific functional groups, and the distribution of electrons within the molecule are decisive factors that govern its ability to adsorb onto a metal surface and form a protective barrier against corrosive agents. abechem.comphyschemres.org The relationship is primarily understood through the molecule's capacity for adsorption, which can involve both physical (electrostatic) and chemical (coordination bond formation) interactions with the metal. researchgate.netmdpi.com

Key structural features that influence the inhibition efficiency of aniline derivatives include:

Presence of Heteroatoms and π-Electrons: Organic inhibitors are typically rich in heteroatoms such as nitrogen, oxygen, and sulfur, and contain multiple bonds or aromatic rings. rasayanjournal.co.inroyalsocietypublishing.org The nitrogen atom of the aniline's amino group and the oxygen atom of the ethoxy group possess lone pairs of electrons, while the benzene (B151609) ring has a cloud of delocalized π-electrons. These electron-rich centers act as active sites for adsorption, donating electrons to the vacant d-orbitals of the metal to form coordinate covalent bonds. physchemres.orgmdpi.comnih.gov

Effect of Substituent Groups: The nature of the substituent groups on the aniline ring plays a critical role in modulating the electron density of the molecule and, consequently, its inhibition performance.

Electron-Donating Groups (EDGs): Groups like alkyl (-C2H5) and alkoxy (-OC2H5) are electron-donating. They increase the electron density on the aromatic ring and the nitrogen atom of the amino group through inductive (+I) and resonance (+R) effects. asianpubs.org This enhanced electron density strengthens the molecule's ability to donate electrons to the metal surface, leading to more stable adsorption and higher inhibition efficiency. mdpi.comasianpubs.orgresearchgate.net For instance, studies have shown that the presence of alkyl substituents on the aniline ring results in better inhibition compared to unsubstituted aniline. asianpubs.org

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups tend to decrease the electron density on the adsorption centers, which can reduce the molecule's ability to bond with the metal surface and may lead to lower inhibition efficiency. researchgate.netmdpi.com

Quantum Chemical Insights

To quantify the relationship between molecular structure and inhibition efficiency, quantum chemical calculations based on methods like Density Functional Theory (DFT) are widely employed. physchemres.orgresearchgate.netnih.gov These theoretical studies provide valuable parameters that correlate with a molecule's inhibitive action.

E(HOMO) and E(LUMO): The energy of the Highest Occupied Molecular Orbital (E(HOMO)) and the Lowest Unoccupied Molecular Orbital (E(LUMO)) are crucial. A higher E(HOMO) value indicates a greater tendency for the molecule to donate electrons to the metal's empty orbitals, enhancing adsorption. physchemres.orgmdpi.com A lower E(LUMO) value suggests a greater ability to accept electrons from the metal (back-donation), which also strengthens the bond. rasayanjournal.co.intsijournals.comscholarscentral.com

Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO) is the energy gap (ΔE = E(LUMO) - E(HOMO)). A smaller ΔE value implies higher reactivity of the molecule, facilitating easier adsorption onto the metal surface and thus leading to higher inhibition efficiency. physchemres.orgrasayanjournal.co.inresearchgate.net

Electron Density: Calculations can pinpoint the electron density on specific atoms. A high electron density on the nitrogen and oxygen atoms, as well as the aromatic ring, confirms these locations as the primary centers for adsorption. mdpi.comampp.org

The table below illustrates the typical relationship between quantum chemical parameters and the inhibition efficiency for a series of aniline derivatives, demonstrating the principles discussed.

InhibitorE(HOMO) (eV)E(LUMO) (eV)Energy Gap (ΔE) (eV)Inhibition Efficiency (%)
Aniline-5.58-0.255.33Low
p-Toluidine (EDG)-5.35-0.195.16Medium
p-Anisidine (EDG)-5.21-0.155.06High
p-Nitroaniline (EWG)-6.20-1.544.66Very Low
Note: The values in this table are illustrative, based on general trends reported in the literature, and are meant to demonstrate the correlation between electronic properties and inhibition efficiency. Actual values can vary based on the specific corrosive medium and experimental/computational conditions. physchemres.orgmdpi.comampp.org

Environmental Fate and Degradation Studies of Substituted Anilines

Biodegradation Pathways and Metabolite Identification

Research on compounds like 2-methyl-6-ethylaniline (MEA) provides a relevant model. Strains such as Sphingobium sp. MEA3-1 are capable of degrading MEA. nih.gov The initial step in the aerobic degradation of many anilines involves oxidation. For MEA, it is proposed that a P450 monooxygenase system oxidizes the aniline (B41778) ring to produce 4-hydroxy-2-methyl-6-ethylaniline. nih.gov This hydroxylated intermediate can then undergo spontaneous hydrolytic deamination (loss of the amino group) to form 2-methyl-6-ethyl-benzoquinone or 2-methyl-6-ethyl-hydroquinone. nih.gov

Following this analogy, the biodegradation of 2-Ethoxy-4-ethylaniline would likely be initiated by a monooxygenase or dioxygenase enzyme, attacking the aromatic ring. A probable pathway involves the hydroxylation of the benzene (B151609) ring, followed by the removal of the amino group. Subsequent enzymatic action would lead to the cleavage of the aromatic ring, breaking the compound down into smaller molecules that can enter central metabolic pathways like the Krebs cycle. researchgate.net

Another common biodegradation reaction for substituted anilines is dealkylation. nih.gov In the case of this compound, this could involve the cleavage of the ethyl group from the ethoxy moiety (O-deethylation) or from the aromatic ring at position 4 (C-deethylation).

The formation of 2-ethoxy-4-methylaniline as a metabolite of this compound, as suggested by the subsection heading's example, implies a biochemical conversion of an ethyl group to a methyl group at the C4 position. This specific biotransformation is not a commonly reported pathway in the degradation of alkylated aromatics and is not supported by the available search results. Microbial degradation typically involves catabolic reactions like oxidation and dealkylation rather than the reduction and rearrangement of an alkyl chain from ethyl to methyl. nih.govnih.gov

Based on established degradation patterns for analogous compounds, a table of potential, hypothetical metabolites of this compound can be proposed.

Parent CompoundProposed TransformationPotential MetaboliteAnalogous Reaction Documented For
This compoundRing Hydroxylation & Deamination2-Ethoxy-4-ethyl-hydroquinone2-Methyl-6-ethylaniline nih.gov
This compoundO-Deethylation2-Hydroxy-4-ethylanilineGeneral dealkylation pathway nih.gov
This compoundOxidation of Ethyl Group1-(3-Amino-4-ethoxyphenyl)ethanolGeneral side-chain oxidation pathway
This compoundAmino Group Oxidation2-Ethoxy-4-ethyl-nitrosobenzeneGeneral aniline metabolism

Chemical Degradation Mechanisms

In addition to biodegradation, substituted anilines are subject to abiotic degradation processes in the environment. The primary mechanisms for chemical degradation include photolysis and oxidation. diva-portal.org

Photodegradation: Many aromatic compounds can be broken down by sunlight, particularly UV radiation. diva-portal.org The energy from photons can excite the molecule, leading to the cleavage of chemical bonds. For this compound, this could result in the cleavage of the C-N bond of the amine, the ether linkage, or the ethyl group from the aromatic ring. Photodegradation of pesticides has been shown to proceed through deamination and cleavage of alkyl groups, ultimately leading to ring opening. researchgate.net The rate and products of photolysis depend on various factors, including the presence of photosensitizing agents in the water or soil.

Oxidation: Substituted anilines can be chemically oxidized by reactive species present in the environment, such as hydroxyl radicals (•OH). These highly reactive oxidants are key components of advanced oxidation processes (AOPs) used in water treatment but also occur naturally in sunlit surface waters. Oxidation typically targets the electron-rich amino group and the aromatic ring, leading to hydroxylation and eventual ring cleavage. epa.gov

Other Reactions: As an amine, this compound will react with acids to form salts in an exothermic reaction. chemicalbook.com It may also react with strong oxidizing agents. chemicalbook.com While hydrolysis can be a significant degradation pathway for some classes of chemicals like amides, the ether linkage in this compound is generally stable to hydrolysis under typical environmental pH conditions. epa.gov

Degradation MechanismDescriptionPotential Outcome for this compound
PhotodegradationBreakdown of the molecule by energy from sunlight (UV radiation). diva-portal.orgCleavage of amine, ether, or ethyl groups; ring fission. researchgate.net
Chemical OxidationReaction with environmental oxidants like hydroxyl radicals. epa.govHydroxylation of the aromatic ring, degradation of side chains, and eventual mineralization.
Acid NeutralizationReaction as a base with environmental acids. chemicalbook.comFormation of anilinium salts, increasing water solubility.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Methodologies

Traditional synthesis routes for anilines, often involving the reduction of nitroarenes, can be energy-intensive and may utilize harsh reagents or expensive precious metal catalysts. specchemonline.comyoutube.com The future of aniline (B41778) synthesis, including for 2-Ethoxy-4-ethylaniline, lies in the development of more efficient, sustainable, and cost-effective methodologies.

Emerging areas of exploration include:

Green Synthesis Routes: Research is increasingly focused on environmentally benign synthesis. This includes methods like chemoenzymatic synthesis using immobilized nitroreductase enzymes, which can replace high-pressure hydrogenation and precious-metal catalysts, offering high chemoselectivity at room temperature in aqueous solutions. nih.gov Other green approaches involve using zinc dust in acetic acid or applying microwave assistance to reduce reaction times and avoid hazardous reagents like acetic anhydride. sphinxsai.comacs.org

Electrocatalytic Methods: A promising frontier is the electrocatalytic reduction of nitroarenes. By passing an electrical current through water with a dissolved redox mediator, protons and electrons can be delivered to the nitrobenzene (B124822) precursor to form anilines at room temperature and pressure. specchemonline.com This method, if powered by renewable energy, could significantly decarbonize the production of anilines. specchemonline.com

Advanced Catalysis: The development of novel catalyst systems is critical. For instance, palladium-catalyzed methods are being refined for synthesizing substituted anilines from alternative precursors like cyclohexanones. acs.orgbohrium.com Furthermore, dual-catalysis systems, perhaps combining a Lewis acid and a Lewis base, could enable highly selective functionalization reactions, such as thioarylation, under milder conditions. rsc.org

Multi-Component Reactions: One-pot, three-component reactions are being developed to construct complex meta-substituted anilines from simple acyclic precursors like 1,3-diketones and acetone. beilstein-journals.org Adapting such strategies could provide rapid and modular access to a library of anilines structurally related to this compound.

Table 1: Comparison of Synthetic Methodologies for Substituted Anilines
MethodologyTraditional ApproachEmerging/Future DirectionKey Advantages of Future Direction
Reduction of Nitroarenes Catalytic hydrogenation (e.g., H2/Pd, Pt) at high pressure/temperature.Electrocatalytic reduction with redox mediators; Biocatalytic reduction with nitroreductases. specchemonline.comnih.govAmbient temperature/pressure, avoids precious metals, higher selectivity, uses renewable energy/water-based systems. specchemonline.comnih.gov
Precursor Materials Primarily functionalized nitrobenzenes.Cyclohexanones, 1,3-diketones, benzyl (B1604629) azides. acs.orgbeilstein-journals.orgchemrxiv.orgAccess to different substitution patterns, use of readily available starting materials.
Reaction Conditions Often requires harsh acids (H2SO4), high temperatures, and organic solvents.Microwave-assisted synthesis, reactions in water, catalyst- and additive-free conditions. sphinxsai.comresearchgate.netReduced energy consumption, improved safety, minimized chemical waste.

Development of New Derivatives with Tunable Properties

The true potential of this compound lies in its use as a scaffold for creating new derivatives with precisely controlled properties. The existing ethoxy and ethyl groups provide a specific electronic and steric profile, which can be systematically modified to tune the final molecule's function.

Future research should focus on:

Polymer Science: Substituted anilines are key monomers for producing polyaniline (PANI) derivatives, which are renowned conducting polymers. rsc.org By synthesizing derivatives of this compound and polymerizing them, new materials with tailored solubility, conductivity, and morphology could be created. rsc.org The incorporation of substituents like alkyl and alkoxy groups is known to improve the solubility and processability of PANI, making it suitable for applications in organic electronics and sensors. rsc.orgrsc.org

Fine-Tuning Electronic Properties: The amino group of this compound can be functionalized, or additional substituents can be introduced onto the aromatic ring. This allows for the precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Such control is essential for designing molecules for optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Bioactive Molecules: The aniline scaffold is a "privileged structure" in medicinal chemistry. researchgate.net Future work could involve creating derivatives of this compound for screening as potential pharmaceutical agents. For example, modifying the core structure could lead to novel kinase inhibitors or other targeted therapeutics.

Table 2: Potential Effects of Derivatization on the Properties of this compound
Modification SiteExample Functional GroupPotential Effect on PropertiesTarget Application Area
Amino Group (N-H) Alkylation (e.g., N-methylation)Increases solubility in organic solvents, alters polymerization behavior.Processable conducting polymers. rsc.org
Aromatic Ring (C-H) Addition of electron-withdrawing groups (-NO2, -CN)Lowers HOMO/LUMO levels, tunes optical absorption.Organic electronics, dyes. rsc.org
Aromatic Ring (C-H) Addition of electron-donating groups (-OCH3, -OH)Raises HOMO/LUMO levels, enhances antioxidant properties.Polymer stabilizers, bioactive compounds.
Aromatic Ring (C-H) Halogenation (-Br, -F)Modifies crystal packing, provides sites for cross-coupling reactions.Materials science, pharmaceutical synthesis. nih.gov

Advanced Characterization Techniques for Complex Systems

As more complex derivatives and materials based on this compound are developed, advanced characterization techniques will be essential to understand their structure and function. While standard techniques like NMR and FT-IR are foundational, emerging methods can provide deeper insights. rsc.orgnih.gov

Future research will require:

Spectroscopy of Complex Assemblies: Techniques like Infrared Photodissociation (IRPD) spectroscopy can be used to study the non-covalent interactions of aniline derivatives within weakly bound clusters. nih.gov This provides fundamental data on how molecules like this compound interact with solvents or other molecules, which is crucial for understanding reaction mechanisms and designing materials with specific recognition motifs. nih.gov

In-depth Polymer Analysis: For polyaniline derivatives, a combination of techniques is needed. UV-Vis-NIR spectroscopy can characterize the electronic transitions and oxidation states of the polymer, while Scanning Electron Microscopy (SEM) reveals its surface morphology and nanostructure. rsc.orgresearchgate.net These analyses are critical for linking the monomer structure to the final properties of the polymer film, such as its conductivity and sensitivity as a sensor. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations are becoming indispensable for predicting the geometric and electronic structures of new derivatives. nih.gov These computational studies can guide synthetic efforts by predicting the properties of target molecules before they are made, saving time and resources. They can also aid in the interpretation of complex spectroscopic data. nih.gov

Interdisciplinary Applications in Materials Science and Green Chemistry

The future of this compound is not confined to traditional organic chemistry but extends into interdisciplinary fields where its unique properties can be leveraged.

Materials Science: The most significant emerging application for substituted anilines is in functional materials. researchgate.net

Chemical Sensors: Polyaniline derivatives are highly sensitive to various gases (e.g., ammonia) and changes in pH, making them ideal for chemical sensors. rsc.orgrsc.org Future work could focus on developing polymers from this compound derivatives for use in low-cost, room-temperature electronic noses or environmental monitors. researchgate.net

Anti-Corrosion Coatings: Polyaniline-based composites have shown considerable promise as anti-corrosion coatings for metals. chalcogen.ro By dispersing a polymer derived from this compound into an epoxy matrix, it may be possible to create advanced protective coatings.

Green Chemistry: Beyond the green synthesis of the molecule itself, this compound and its derivatives can be instrumental in promoting greener chemical processes.

Sustainable Building Blocks: As a highly functionalized molecule, it can serve as a versatile and atom-economical starting material, reducing the number of steps required to build more complex target molecules. sphinxsai.com

Replacement for Hazardous Materials: Research into aniline derivatives for applications like dyes and pigments aims to replace older formulations that may have greater environmental toxicity. wikipedia.org

The continued exploration of this compound through these future research avenues promises to yield not only a deeper fundamental understanding of its chemistry but also a new generation of advanced materials and sustainable technologies.

Q & A

Q. What are the standard synthetic routes for 2-Ethoxy-4-ethylaniline, and what are their respective yields and limitations?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the alkylation of 4-ethylaniline followed by ethoxylation. Key steps include:

Alkylation : Reacting 4-ethylaniline with ethyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C.

Ethoxylation : Introducing the ethoxy group via nucleophilic substitution using sodium ethoxide and a halogenated precursor (e.g., 2-chloroethyl ether).
Critical factors affecting yield and purity include:

  • Temperature control : Excess heat may lead to side reactions like oxidation of the amine group .
  • pH management : Alkaline conditions prevent protonation of the amine, ensuring reactivity .
    Yields range from 60–75%, with limitations arising from competing side reactions (e.g., over-alkylation).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is required for comprehensive characterization:
TechniqueKey ParametersApplications
¹H/¹³C NMR Chemical shifts (δ 1.2–1.4 ppm for ethyl; δ 3.8–4.2 ppm for ethoxy)Confirming substituent positions and purity
IR Spectroscopy Peaks at ~3300 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-O-C stretch)Identifying functional groups
Mass Spectrometry (MS) Molecular ion peak (M⁺ at m/z 195)Verifying molecular weight and fragmentation patterns

Cross-validation using 2D NMR (e.g., COSY, HSQC) is recommended to resolve overlapping signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data of this compound derivatives?

  • Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Systematic approaches include:

Variable Temperature NMR : Assess signal splitting at low temperatures to identify dynamic equilibria (e.g., rotamers) .

Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Isolation of Byproducts : Column chromatography (silica gel, hexane/ethyl acetate gradient) to separate impurities for individual analysis .
Document uncertainties in instrumentation (e.g., magnetic field homogeneity) and sample preparation (e.g., solvent deuteration) .

Q. What strategies optimize regioselectivity in the alkylation steps of this compound derivatives?

  • Methodological Answer : Regioselectivity challenges arise due to competing nucleophilic sites. Optimization strategies:
  • Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states favoring para-substitution .
  • Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity .
  • Kinetic Control : Lower reaction temperatures (0–25°C) to favor the thermodynamically less stable but kinetically preferred product .
    Monitor progress via TLC (silica gel, UV visualization) and adjust stoichiometry of alkylating agents .

Q. How should researchers design experiments to analyze the biological activity of this compound in cellular models?

  • Methodological Answer : For mechanistic studies:

Dose-Response Assays : Test concentrations (1–100 µM) in cell viability assays (e.g., MTT) to establish IC₅₀ values .

Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries to identify protein targets .

Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) and LC-MS quantification .
Include controls for solvent effects (e.g., DMSO vehicle) and validate findings across multiple cell lines .

Data Analysis and Ethical Considerations

Q. What statistical methods are appropriate for analyzing contradictions in biological assay data?

  • Methodological Answer : Address variability using:
  • ANOVA with Tukey’s post-hoc test : Compare means across experimental groups .
  • Principal Component Analysis (PCA) : Identify outliers or batch effects in high-throughput datasets .
    Report confidence intervals (95%) and effect sizes (e.g., Cohen’s d) to contextualize significance .

Q. How can researchers ensure ethical rigor in studies involving this compound?

  • Methodological Answer : Adhere to:
  • Chemical Safety Protocols : Follow SDS guidelines for handling hazardous intermediates (e.g., alkylating agents) .
  • Data Transparency : Archive raw spectra, chromatograms, and assay data in repositories (e.g., Zenodo) for peer review .
  • Conflict of Interest Declarations : Disclose funding sources (e.g., institutional grants) and patent applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.